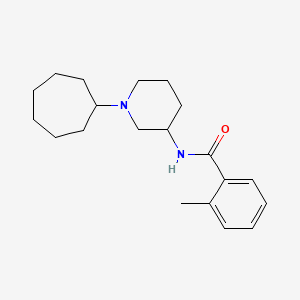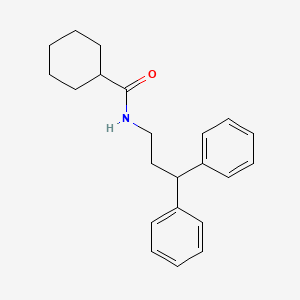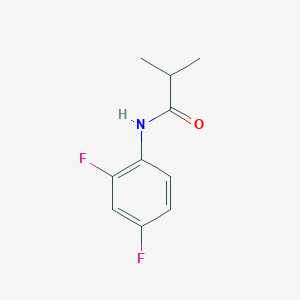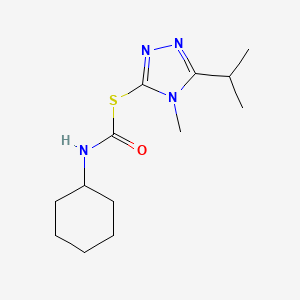
N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. In
作用機序
CPP acts as a competitive antagonist of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This leads to a reduction in the excitability of the neuron and a decrease in synaptic plasticity. The N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor is involved in the formation and maintenance of long-term potentiation (LTP), which is a key mechanism underlying learning and memory. By blocking the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, CPP can disrupt the formation of LTP and impair learning and memory processes.
Biochemical and Physiological Effects:
In addition to its effects on the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor, CPP has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. CPP has also been shown to have anti-inflammatory and analgesic effects, possibly through its effects on the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor and other ion channels.
実験室実験の利点と制限
One of the main advantages of CPP is its high potency and selectivity for the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor. This makes it a useful tool for studying the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. However, one limitation of CPP is its relatively short half-life, which may limit its usefulness in certain experimental settings. Additionally, CPP is a synthetic compound and may not accurately reflect the effects of endogenous N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists.
将来の方向性
There are several future directions for research on CPP. One area of interest is the development of new and more potent N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists that can be used to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. Additionally, there is interest in studying the effects of CPP and other N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists on other ion channels and signaling pathways. Finally, there is ongoing research on the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor antagonists in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of CPP involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with cycloheptylamine and piperidine to form CPP. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain a high yield of pure product.
科学的研究の応用
CPP has been used extensively in scientific research to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various physiological and pathological processes. It has been shown to be a useful tool for investigating the mechanisms underlying synaptic plasticity, learning and memory, and pain perception. CPP has also been used to study the role of the N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide receptor in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-9-6-7-13-19(16)20(23)21-17-10-8-14-22(15-17)18-11-4-2-3-5-12-18/h6-7,9,13,17-18H,2-5,8,10-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOIIFFMWSSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)

![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)

![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)


![2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6057570.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B6057587.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6057595.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6057599.png)
